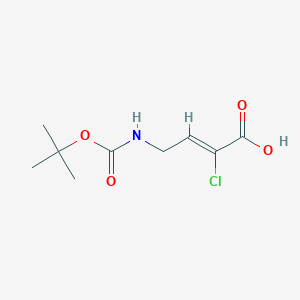

(Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid

説明

(Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid is a chiral α,β-unsaturated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position and a chlorine substituent at the C2 position of the but-2-enoic acid backbone. The Z-configuration of the double bond between C2 and C3 confers distinct stereoelectronic properties, influencing its reactivity in cycloadditions, nucleophilic additions, and peptide coupling reactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing β-amino acid derivatives or constrained peptidomimetics .

Key structural attributes:

- Boc group: Enhances solubility in organic solvents and stabilizes the amino group against undesired side reactions.

- Chlorine substituent: Electron-withdrawing effect increases the electrophilicity of the α,β-unsaturated system.

- Carboxylic acid moiety: Facilitates salt formation or further derivatization (e.g., esterification).

特性

分子式 |

C9H14ClNO4 |

|---|---|

分子量 |

235.66 g/mol |

IUPAC名 |

(Z)-2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

InChI |

InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)/b6-4- |

InChIキー |

PJWBLXKXMWLKNC-XQRVVYSFSA-N |

異性体SMILES |

CC(C)(C)OC(=O)NC/C=C(/C(=O)O)\Cl |

正規SMILES |

CC(C)(C)OC(=O)NCC=C(C(=O)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .

化学反応の分析

Types of Reactions

(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

作用機序

The mechanism of action of (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule .

類似化合物との比較

The structural and functional uniqueness of (Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid is best contextualized against analogs within the α,β-unsaturated carboxylic acid family. Below is a detailed analysis of its closest comparators:

Structural Analogs from the Evidence

The compound (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid (CAS 6314-45-0, C₇H₁₁NO₃, MW 157.167) serves as a critical reference point .

| Property | (Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic Acid | (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic Acid |

|---|---|---|

| Substituents | Boc-amino, Cl at C2 | Isopropylamino, oxo group at C4 |

| Molecular Weight | ~265.7 (estimated) | 157.167 |

| XLogP3 | ~1.8 (predicted) | 0.3 |

| Hydrogen Bond Donors | 2 (COOH, NHBoc) | 2 (COOH, NH) |

| Topological Polar Surface Area | ~85 Ų | 72.6 Ų |

Key Differences :

- Steric and Electronic Effects: The Boc group in the target compound introduces significant steric bulk compared to the smaller isopropylamino group in the analog. This reduces nucleophilic attack susceptibility at the amino site.

- Reactivity: The chlorine atom at C2 enhances the electrophilicity of the α,β-unsaturated system, favoring Michael additions, whereas the oxo group in the analog may promote tautomerization or keto-enol equilibria.

- Solubility : The Boc group increases lipophilicity (higher XLogP3), making the target compound less water-soluble than the oxo-containing analog.

Functional Group Variations

- N-Ethylmaleamic Acid : Lacks the Boc protection and chlorine substituent, resulting in lower stability under acidic conditions and reduced electrophilicity.

- (Z)-4-(tert-Butylamino)-4-oxobut-2-enoic Acid: Replaces the Boc group with a tert-butylamino moiety, reducing steric protection but retaining moderate lipophilicity.

生物活性

(Z)-4-((tert-butoxycarbonyl)amino)-2-chlorobut-2-enoic acid, also known by its CAS number 2899-79-8, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and biological implications based on available literature.

Chemical Structure and Properties

The molecular formula of (Z)-4-((tert-butoxycarbonyl)amino)-2-chlorobut-2-enoic acid is , with a molecular weight of 218.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 2899-79-8 |

| Boiling Point | Not available |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (Z)-4-((tert-butoxycarbonyl)amino)-2-chlorobut-2-enoic acid typically involves the coupling of a Boc-protected amine with a suitable chlorinated precursor. The structure-activity relationship studies indicate that modifications to the chlorobutenoic acid core can significantly influence biological activity, particularly in enzyme inhibition.

For instance, related compounds like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate have been shown to inhibit kynurenine-3-hydroxylase, an enzyme implicated in neuroinflammatory processes . This suggests that (Z)-4-((tert-butoxycarbonyl)amino)-2-chlorobut-2-enoic acid may exhibit similar inhibitory properties.

Inhibition Studies

Research indicates that compounds structurally related to (Z)-4-((tert-butoxycarbonyl)amino)-2-chlorobut-2-enoic acid possess potent inhibitory effects on various enzymes. For example, compounds derived from the same scaffold have been identified as effective inhibitors of kynurenine pathway enzymes, which are critical in the metabolism of tryptophan and are linked to several neurodegenerative diseases .

Case Studies

- Neuroprotection : A study highlighted the neuroprotective potential of related compounds by demonstrating their ability to reduce the synthesis of quinolinic acid in macrophages, a neurotoxin implicated in neurodegenerative disorders .

- Anti-inflammatory Effects : Another investigation found that certain derivatives could modulate inflammatory responses by inhibiting specific pathways associated with cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。